Mating Factor α

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Mating Factor α” is a mating pheromone secreted by the yeast Saccharomyces cerevisiae of mating type α . This factor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . The hydrophobic peptide binds to a class D G-protein-coupled receptor Ste2p .

Synthesis Analysis

The α-mating factor (MF) secretion signal from S. cerevisiae is the most common and widely used signal sequence for recombinant protein secretion . The α-MF secretion signal of S. cerevisiae consists of 85 amino acids and contains two regions: a pre-peptide (signal peptide) consisting of N-terminal 19 amino acids and a pro-peptide . The secretion efficiency of 40 α-MF secretion signals from various yeast species and 32 endogenous signal peptides from K. phaffii were investigated .

Chemical Reactions Analysis

The α-mating factor secretion signals and endogenous signal peptides for recombinant protein secretion in Komagataella phaffii were investigated . The secretion efficiency of 40 α-MF secretion signals from various yeast species and 32 endogenous signal peptides from K. phaffii were investigated . All of the evaluated α-MF secretion signals successfully directed EGFP secretion except for the secretion signals of the yeast D. hansenii CBS767 and H. opuntiae .

Aplicaciones Científicas De Investigación

Recombinant Protein Secretion

The α-mating factor secretion signals are used for recombinant protein secretion in Komagataella phaffii, a budding yeast. These signals direct proteins from the cytosol to the extracellular matrix, impacting the yields of targeted proteins in fermentation broth .

Development of Secretion Signals

The α-MF secretion signals from various yeast species and endogenous signal peptides from K. phaffii have been studied to develop more secretion signals. This augments protein expression levels in K. phaffii .

Enhanced Green Fluorescent Protein (EGFP) Secretion

The secretion efficiency of α-MF secretion signals and endogenous signal peptides was investigated using EGFP as the model protein. The study found that the α-MF secretion signal from Wickerhamomyces ciferrii had higher efficiency than that from S. cerevisiae .

Enzyme Production

The α-factor mating secretion signal has been used to increase production yields of enzymes in Saccharomyces cerevisiae by targeting the foreign protein to the extracellular environment .

Design of Universal Signal Peptide

The α-factor preproleader has been optimized to improve recombinant enzyme production in S. cerevisiae. The optimised leader notably enhanced the secretion of several fungal oxidoreductases and hydrolases .

Mating Type Switching

The α-mating factor plays a role in the regulation of mating type switching in yeast .

Mecanismo De Acción

Target of Action

The primary target of the Mating Factor α (α-MF) is the Ste2p receptor , a class D G-protein-coupled receptor . This receptor is found on the surface of yeast cells and plays a crucial role in the mating process .

Mode of Action

The α-MF is a hydrophobic peptide that binds to the Ste2p receptor . This binding triggers a series of intracellular events, leading to changes in the cell’s behavior and physiology . The α-MF secretion signal is widely used for recombinant protein secretion in yeast, directing proteins from the cytosol to the extracellular matrix .

Biochemical Pathways

The α-MF operates through the mating factor pathway , a signaling pathway known to control yeast reproduction . In this process, two haploid yeast cells combine to form a diploid cell . The α-MF secretion signal plays a crucial role in this pathway, directing the secretion of proteins involved in the mating process .

Pharmacokinetics

The α-MF is a peptide, and its pharmacokinetics are largely determined by its secretion efficiency . The secretion efficiency directly impacts the yields of the targeted proteins in the fermentation broth . The α-MF secretion signal from S. cerevisiae is the most common and widely used signal sequence for protein secretion .

Result of Action

The binding of the α-MF to its receptor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This leads to the formation of a diploid cell from two haploid cells . The α-MF also plays a role in the secretion of recombinant proteins, with its efficiency directly impacting the yield of these proteins .

Action Environment

The action of the α-MF is influenced by various environmental factors. For instance, the secretion efficiency of the α-MF secretion signal can vary among different yeast species . Moreover, some proteins cannot be secreted efficiently using the α-MF secretion signal, indicating that the optimal choice of secretion signals is often protein-specific .

Direcciones Futuras

The future directions of research on the Mating Factor α could involve the design of an improved universal signal peptide based on the α-factor mating secretion signal for enzyme production in yeast . Another direction could be the modeling of yeast mating to reveal robustness strategies for cell-cell interactions .

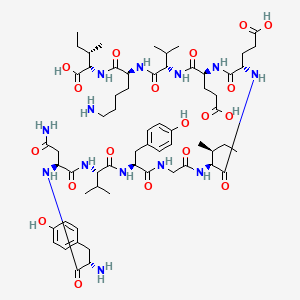

Propiedades

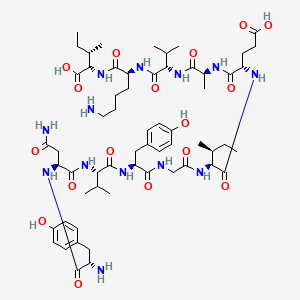

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mating Factor α involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is protected by various protecting groups to prevent unwanted reactions. The final peptide is cleaved from the solid support and the protecting groups are removed to obtain the desired peptide.", "Starting Materials": [ "Fmoc-protected amino acids (e.g. Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, etc.)", "HCTU (coupling reagent)", "Diisopropylethylamine (DIEA) (base)", "Rink amide resin (solid support)", "TFA (cleavage reagent)", "Triisopropylsilane (TIPS) (scavenger)" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group on the resin with 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using HCTU and DIEA in DMF", "Capping of unreacted amino groups with acetic anhydride and DIEA in DMF", "Repeat steps 2-4 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using TFA, TIPS, and water", "Purification of the crude peptide by HPLC" ] } | |

Número CAS |

59401-28-4 |

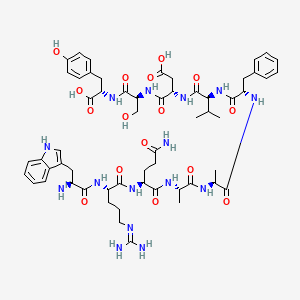

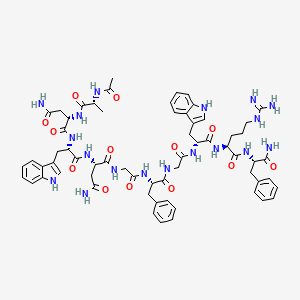

Fórmula molecular |

C₈₂H₁₁₄N₂₀O₁₇S |

Peso molecular |

1684.00 |

Secuencia |

One Letter Code: WHWLQLKPGQPMY |

Sinónimos |

Mating Factor α |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)